![molecular formula C38H37FeNP2 B12059787 (-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine is a chiral ligand widely used in asymmetric catalysis. This compound is known for its ability to form complexes with transition metals, which can then be used to catalyze a variety of chemical reactions with high enantioselectivity. The presence of the ferrocenyl group imparts unique electronic and steric properties to the ligand, making it highly effective in promoting asymmetric transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine typically involves the following steps:
Formation of the ferrocenyl backbone: The initial step involves the synthesis of a ferrocenyl derivative, which is achieved through the reaction of ferrocene with appropriate phosphine reagents.
Introduction of the chiral centers: The chiral centers are introduced through asymmetric synthesis, often using chiral auxiliaries or catalysts to ensure the desired stereochemistry.
Dimethylation: The final step involves the dimethylation of the amine group to obtain the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine undergoes various types of reactions, including:
Oxidation: The ferrocenyl group can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to modify the electronic properties of the ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium salts.
Reduction: Formation of reduced ferrocenyl derivatives.
Substitution: Formation of various substituted phosphine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine is used as a ligand in asymmetric hydrogenation reactions. It forms complexes with transition metals such as rhodium and palladium, which are highly effective in catalyzing the hydrogenation of prochiral substrates to produce chiral products with high enantiomeric excess .
Biology
In biological research, this compound is used to study the interactions between chiral ligands and biomolecules. It helps in understanding the role of chirality in biological systems and the development of chiral drugs.
Medicine
The compound is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals. Its ability to catalyze asymmetric reactions makes it valuable in producing enantiomerically pure drugs.
Industry
In the industrial sector, ®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine is used in the production of fine chemicals and agrochemicals. Its role in asymmetric catalysis is crucial for the efficient and sustainable production of these compounds.
Mécanisme D'action
The mechanism of action of ®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine involves the formation of a complex with a transition metal. The ligand coordinates to the metal center through its phosphine groups, creating a chiral environment around the metal. This chiral environment induces enantioselectivity in the catalytic reaction, favoring the formation of one enantiomer over the other. The ferrocenyl group also contributes to the electronic properties of the complex, enhancing its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-N-Methyl-N-diphenylphosphino-1-[(S)-2-diphenylphosphino)ferrocenyl]ethylamine
- (S)-N-Methyl-N-diphenylphosphino-1-[®-2-diphenylphosphino)ferrocenyl]ethylamine
Uniqueness
®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine is unique due to its specific chiral centers and the presence of the dimethylated amine group. These features provide distinct steric and electronic properties, making it highly effective in asymmetric catalysis compared to its analogs .
Propriétés
Formule moléculaire |
C38H37FeNP2 |
|---|---|
Poids moléculaire |
625.5 g/mol |
InChI |
InChI=1S/C21H23NP.C17H14P.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h4-17H,1-3H3;1-14H;/t17-;;/m1../s1 |
Clé InChI |
VUJPTJYMSBMZOZ-ZEECNFPPSA-N |
SMILES isomérique |
C[C@H](C1=C[CH]C=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C[CH]C=C3.[Fe] |
SMILES canonique |
CC(C1=C[CH]C=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C[CH]C=C3.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate](/img/structure/B12059704.png)
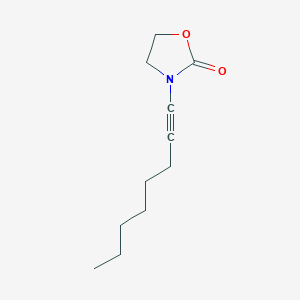
![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)





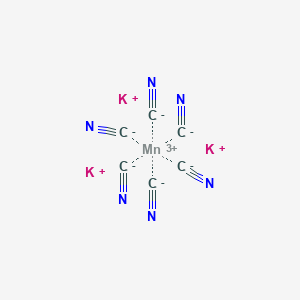
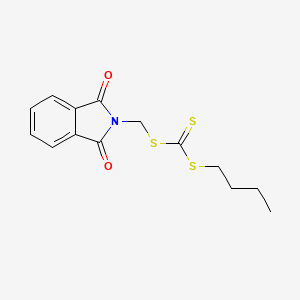
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
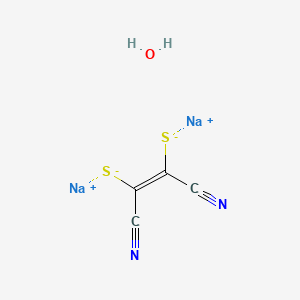
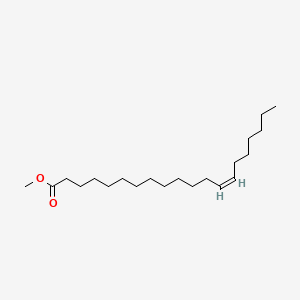
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
